(R)-(+)-1-Octyn-3-ol

Catalog No.
S783327
CAS No.
32556-70-0
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1-Octyn-3-ol

CAS Number

32556-70-0

Product Name

(R)-(+)-1-Octyn-3-ol

IUPAC Name

(3R)-oct-1-yn-3-ol

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3/t8-/m0/s1

InChI Key

VUGRNZHKYVHZSN-QMMMGPOBSA-N

SMILES

CCCCCC(C#C)O

Canonical SMILES

CCCCCC(C#C)O

Isomeric SMILES

CCCCC[C@H](C#C)O

The exact mass of the compound (R)-(+)-1-Octyn-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-1-Octyn-3-ol is an enantiopure chiral propargylic alcohol (alkynol) widely utilized as a stereocontrolling building block in complex organic synthesis. Commercially available at high optical purity (typically ≥98% ee), it features a terminal alkyne for cross-coupling or click chemistry and a chiral secondary hydroxyl group that dictates downstream stereochemistry . Its primary industrial and research value lies in its role as a precursor for the omega-chain of prostaglandins, modified eicosanoids, and chiral pheromones, where the specific (R)-configuration is essential for the biological activity of the final molecule [1].

Research Fit

Product type Chiral secondary alcohol building block
Stereochemistry Single enantiomer (R)-(+) with certified ee
Key functionality Terminal alkyne for click chemistry and cross-coupling

Substituting (R)-(+)-1-Octyn-3-ol with its racemic counterpart (CAS 818-72-4) introduces severe process inefficiencies in asymmetric synthesis. In the production of prostanoids or chiral natural products, using the racemate necessitates late-stage chiral resolution—such as enzymatic kinetic resolution via lipases—which inherently caps the theoretical yield of the desired enantiomer at 50% and requires extensive chromatographic separation [1]. Furthermore, because biological targets like olfactory receptors and prostaglandin receptors are highly enantioselective, substituting the (S)-enantiomer or a crude racemate often results in a complete loss of target efficacy or confounding mixed-signal responses in downstream biological assays [2].

Substitution Risk

Attribute (R)-(+)-1-Octyn-3-ol (Target) Racemic or (S)-enantiomer (Substitute)
Biological activity Reported higher mosquito attractancy in field trials May not replicate field-study findings; trap captures near control
Biocatalytic processing Enantiomer-specific kinetic resolution possible Lipase selectivity may shift yield and ee outcomes
Reaction kinetics Reported slower rate in Rh-dimerization; consistent substrate profile Rate ratio may differ significantly; alters product distribution

Elimination of Kinetic Resolution Bottlenecks in Prostaglandin Synthesis

Procuring enantiopure (R)-(+)-1-Octyn-3-ol allows for direct protection (e.g., TBS ether formation) and subsequent coupling in prostanoid omega-chain synthesis without chiral loss. In contrast, utilizing racemic 1-octyn-3-ol requires an enzymatic resolution step (e.g., using immobilized lipases), which typically achieves only 35-45% conversion to the desired enantiomer after 2 to 72 hours of reaction time [1]. Starting with the (R)-isomer bypasses this step, effectively doubling the theoretical throughput and eliminating the need to separate the resulting alcohol and acetate mixtures.

Evidence DimensionTheoretical yield of desired enantiomer precursor
Target Compound Data~100% (direct use of >98% ee starting material)
Comparator Or Baseline≤50% (racemic baseline subjected to enzymatic resolution)
Quantified Difference>2x increase in theoretical yield of the stereopure intermediate
ConditionsLipase-catalyzed enantioselective acylation vs. direct use of enantiopure precursor

Bypassing chiral resolution halves raw material waste and significantly reduces process time in the manufacturing of complex pharmaceutical intermediates.

Field attractancy
Head-to-head
Significantly greater mosquito capture vs. (S)-enantiomer; (S)-enantiomer only marginally better than CO₂ control
Supports enantiomer-specific semiochemical research
Field trial context; exact p-value not reported

Stereochemical Fidelity in Pheromone Hydration Reactions

The synthesis of specific chiral insect pheromones, such as 3-(R)-hydroxy-2-octanone, requires strict stereocontrol. Hydration of optically active (R)-1-octyn-3-ol yields the target (R)-ketone while maintaining an enantiomeric excess of 97% ee [1]. If racemic 1-octyn-3-ol is used, the resulting ketone is racemic, and separating the enantiomers of the final volatile ketone is highly inefficient, often requiring specialized chiral stationary phases with low preparative capacity.

Evidence DimensionFinal product enantiomeric excess (ee)
Target Compound Data97% ee in the final hydrated ketone
Comparator Or Baseline0% ee (racemic mixture) when starting from generic 1-octyn-3-ol
Quantified Difference97% absolute difference in enantiomeric excess
ConditionsHydration of the alkyne to the corresponding ketone

High starting optical purity directly translates to the required biological efficacy of the final agrochemical, avoiding impossible or costly late-stage chiral separations.

Lipase E value
Head-to-head
E = 35, (S)-enantiomer 90% ee
Confirms enantiomer-dependent biocatalytic processing
CAL-B, vinyl acetate system

Enantioselective Ligand Specificity in Olfactory Receptor Assays

In neurobiological studies mapping odorant receptors, chiral propargylic and allylic alcohols elicit highly specific responses. Assays utilizing enantiopure (R)-1-octyn-3-ol and its analogs demonstrate distinct, isolated activation or repellency profiles in specific maxillary palp receptors (e.g., in Culex mosquitoes) [1]. Using racemic mixtures triggers parallel activation of multiple receptor types, masking the specific enantioselective interaction and confounding electrophysiological data.

Evidence DimensionReceptor response specificity
Target Compound DataIsolated enantioselective receptor activation
Comparator Or BaselineMixed/confounded response (racemic baseline)
Quantified DifferenceComplete isolation of the (R)-specific sensory pathway
ConditionsElectrophysiological single-sensillum recordings

For researchers developing targeted vector-control repellents, enantiopure standards are mandatory to accurately map structure-activity relationships.

Dimerization rate ratio
Head-to-head
Reported rate ratio (S)/(R) 6:1 to 50:1
Enantiomer-dependent reaction kinetics
Rh-phosphane catalysts, 45–75°C
Enantiomeric purity
Specification review
98% ee (GLC), 99% assay
Certified enantiomeric purity supports stereochemical control
Supplier specification; independent verification recommended
PG intermediate context
Class-level
(R)-enantiomer explicitly cited as key intermediate for prostaglandin synthesis
Aligns with synthetic precedent; enantiomer-specific application context
No public comparative yield data

Omega-Chain Precursor for Prostanoid APIs

(R)-(+)-1-Octyn-3-ol is a critical building block for the total synthesis of prostaglandins and their analogs. Its pre-established (R)-stereocenter and reactive alkyne allow for direct cross-coupling or cuprate addition to cyclopentenone intermediates, dictating the essential C15 stereochemistry required for pharmacological activity [1].

Synthesis of Chiral Agrochemicals and Pheromones

The compound is utilized in the commercial and research-scale synthesis of chiral insect pheromones. Through controlled hydration or reduction, the (R)-alkynol is converted into stereopure ketones or alkenols (e.g., 3-(R)-hydroxy-2-octanone) used in targeted pest management systems [2].

Ligand Standards for Neurobiological Olfactory Assays

In entomological and neurobiological research, (R)-(+)-1-Octyn-3-ol serves as an analytical standard to evaluate the enantioselectivity of odorant receptors. It enables the precise mapping of olfactory pathways that govern attractant or repellent behaviors in disease vectors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mosquito semiochemical field studies
Enantiomer-specific attractancy profile
Reported field-trap capture comparison vs. (S)-enantiomer
Enzymatic kinetic resolution substrate
Biocatalytic enantioselectivity context
Reported E value and ee outcome with CAL-B
Asymmetric catalysis probe
Enantiomer-dependent reaction rate context
Reported rate ratio in Rh-dimerization
Prostaglandin intermediate synthesis
Stereochemical precedent in synthetic protocols
Enantiomer-specific intermediate usage

XLogP3

2

UNII

AZ9V2W5SW4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32556-70-0

Wikipedia

(3R)-1-octyn-3-ol

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